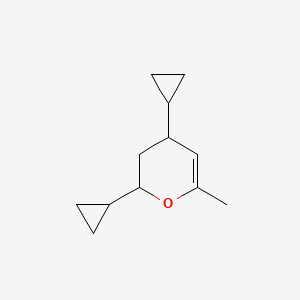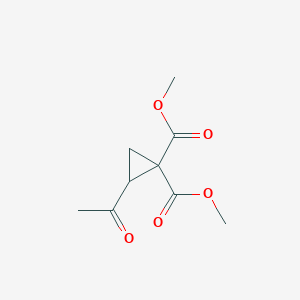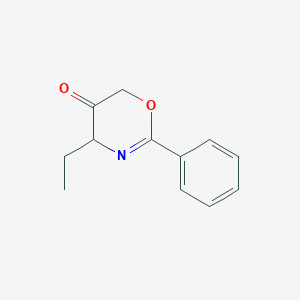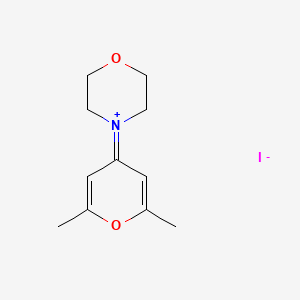
2,6-Dimethyl-4-morpholinopyrylium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-morpholinopyrylium iodide: is an organic compound that belongs to the class of pyrylium salts. Pyrylium salts are known for their aromaticity and stability, making them useful in various chemical applications. This compound is characterized by the presence of a pyrylium ring substituted with two methyl groups at positions 2 and 6, and a morpholine ring at position 4, with an iodide counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-morpholinopyrylium iodide typically involves the reaction of 2,6-dimethylpyrylium salts with morpholine. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The iodide counterion is introduced by adding an iodide salt, such as sodium iodide or potassium iodide, to the reaction mixture.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethyl-4-morpholinopyrylium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the pyrylium ring to a dihydropyrylium ring.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are carried out using halide salts in polar solvents.
Major Products:
Oxidation: Formation of pyrylium oxides.
Reduction: Formation of dihydropyrylium derivatives.
Substitution: Formation of halide-substituted pyrylium salts.
Aplicaciones Científicas De Investigación
2,6-Dimethyl
Propiedades
Número CAS |
74332-96-0 |
|---|---|
Fórmula molecular |
C11H16INO2 |
Peso molecular |
321.15 g/mol |
Nombre IUPAC |
4-(2,6-dimethylpyran-4-ylidene)morpholin-4-ium;iodide |
InChI |
InChI=1S/C11H16NO2.HI/c1-9-7-11(8-10(2)14-9)12-3-5-13-6-4-12;/h7-8H,3-6H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
VZKFAGLRHMMVIY-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=[N+]2CCOCC2)C=C(O1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethylbicyclo[2.1.0]pent-2-ene](/img/structure/B14435201.png)



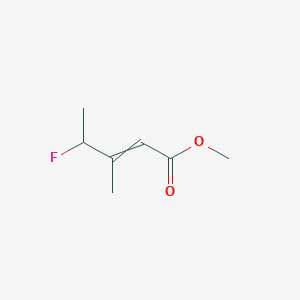
![8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14435230.png)
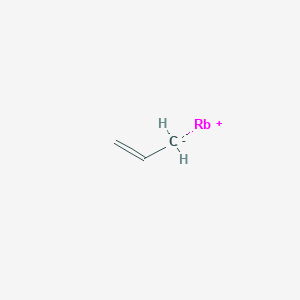
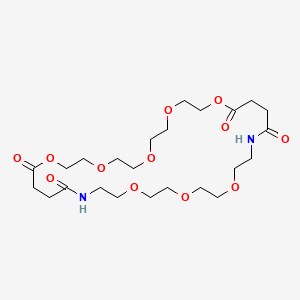

![2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide](/img/structure/B14435258.png)

